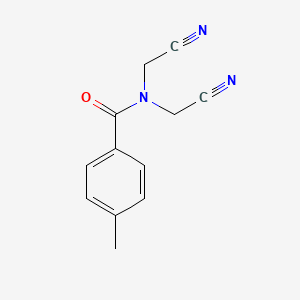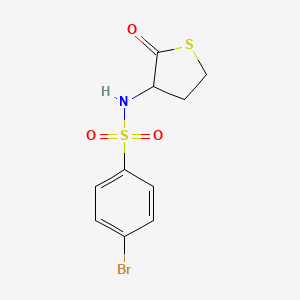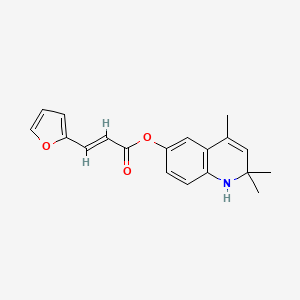![molecular formula C21H18ClN3O2 B11179107 3-(4-Chlorophenyl)-2-ethyl-5-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B11179107.png)
3-(4-Chlorophenyl)-2-ethyl-5-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2-ethyl-5-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-A]pyrimidine core, which is fused with a chlorophenyl and a methoxyphenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-ethyl-5-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization reactions. For example, the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate can lead to the formation of the pyrazolo[1,5-A]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-ethyl-5-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2-ethyl-5-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-ethyl-5-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Thiazolopyrimidine: A heterocyclic compound with a thiazole ring fused to a pyrimidine ring, known for its antimicrobial properties.
Uniqueness
3-(4-Chlorophenyl)-2-ethyl-5-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and methoxyphenyl groups enhances its potential as a therapeutic agent and its versatility in chemical reactions .
Properties
Molecular Formula |
C21H18ClN3O2 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-ethyl-5-(2-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H18ClN3O2/c1-3-16-20(13-8-10-14(22)11-9-13)21-23-17(12-19(26)25(21)24-16)15-6-4-5-7-18(15)27-2/h4-12,24H,3H2,1-2H3 |
InChI Key |
KWIUOMPHQNMTBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11179027.png)
![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11179035.png)

![4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B11179038.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-hydroxybenzamide](/img/structure/B11179047.png)
![3-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide](/img/structure/B11179051.png)

![5-(4-Bromophenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11179054.png)
![N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline](/img/structure/B11179066.png)
![6-(4-chlorobenzyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11179075.png)
![8-(4-bromophenyl)-N-(2-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11179083.png)
![ethyl 2-amino-4',4',6'-trimethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B11179088.png)

![N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide](/img/structure/B11179096.png)
